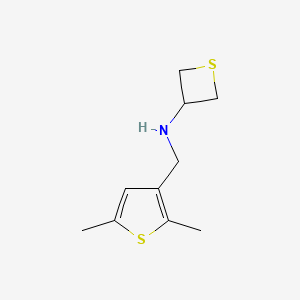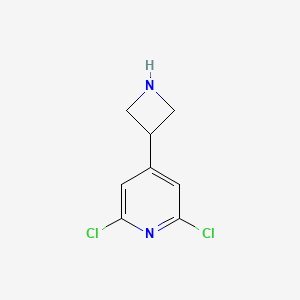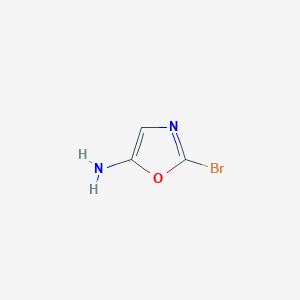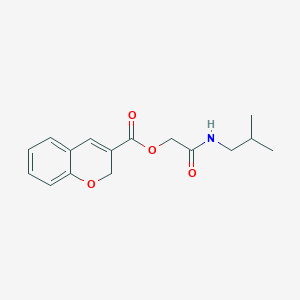
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine: is a chemical compound that features a thiophene ring substituted with two methyl groups and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution with Methyl Groups: The thiophene ring is then methylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with thietan-3-amine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-amine moiety, potentially converting it to a more saturated amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: In medicinal chemistry, N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is explored for its potential as a therapeutic agent. Its unique structure allows for the design of molecules that can modulate specific biological pathways.
Industry: The compound finds applications in the development of organic semiconductors, corrosion inhibitors, and other industrial materials. Thiophene-based compounds are essential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine
- (2,5-Dimethylthiophen-3-yl)methylamine
Comparison:
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine : This compound is similar in structure but lacks the thietan-3-amine moiety. It may have different reactivity and biological activity due to the absence of the thietan ring.
- (2,5-Dimethylthiophen-3-yl)methylamine : This compound features a methyl group instead of the thietan-3-amine moiety. The presence of the methyl group can influence its chemical properties and interactions with biological targets.
Uniqueness: N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is unique due to the presence of both the thiophene ring and the thietan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NS2 |
|---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-[(2,5-dimethylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-7-3-9(8(2)13-7)4-11-10-5-12-6-10/h3,10-11H,4-6H2,1-2H3 |
InChI Key |
JUIOEFXESLMKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)


![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)


![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)

